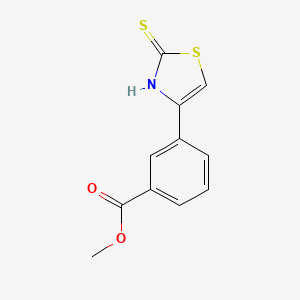

Methyl 3-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)benzoate

Description

Methyl 3-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to a 2-sulfanylidene-2,3-dihydro-1,3-thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

177328-28-8 |

|---|---|

Molecular Formula |

C11H9NO2S2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C11H9NO2S2/c1-14-10(13)8-4-2-3-7(5-8)9-6-16-11(15)12-9/h2-6H,1H3,(H,12,15) |

InChI Key |

HFJWMYVZVJRQCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CSC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The subsequent esterification can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoate ester.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with biological molecules, leading to changes in their function. Additionally, the compound can disrupt cellular processes by interfering with DNA and protein synthesis.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiazolidine Moieties

The compound is compared to other thiazole derivatives with variations in substituents and fused rings:

| Compound Name | Structural Features | Key Differences | Biological/Chemical Properties |

|---|---|---|---|

| Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate | Thiazolidine ring with sulfanylidene and phenylmethylidene groups | Longer alkyl chain (butanamide vs. methyl benzoate) | Exhibits antimicrobial and anti-inflammatory activity |

| Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate | Benzothiophene-sulfamoyl hybrid | Sulfamoyl group instead of thiazole | Enhanced metabolic stability; targets enzyme inhibition |

| 4-Amino-3-benzyl-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide | Thiazole with sulfanylidene and carboxamide | Carboxamide substituent vs. ester | Potential anticancer and antimicrobial applications |

Key Observations :

- The sulfanylidene group in the target compound enhances redox reactivity compared to sulfonamide or carboxamide derivatives .

- Ester vs. amide linkages influence solubility and bioavailability. Methyl benzoate derivatives generally exhibit higher lipophilicity than carboxamides .

Benzothiazole Derivatives with Sulfonamide/Sulfonyl Groups

Sulfonamide-containing analogs highlight the impact of functional group placement:

| Compound Name | Structural Features | Key Differences | Biological/Chemical Properties |

|---|---|---|---|

| Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate | Sulfonyl-amino linkage | Azolidinyl ring instead of thiazole | Targets protease inhibition; lower cytotoxicity |

| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Ethylsulfonyl group | Benzamide vs. benzoate ester | Higher thermal stability; agrochemical applications |

Key Observations :

- Sulfonyl groups improve oxidative stability but reduce nucleophilic reactivity compared to sulfanylidene .

- Ethylsulfonyl substituents enhance hydrophobic interactions in enzyme binding .

Heterocyclic Hybrids with Triazole/Oxadiazole Rings

Compounds with fused or adjacent heterocycles demonstrate structural versatility:

Biological Activity

Methyl 3-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)benzoate is a heterocyclic compound that features a thiazole ring and a benzoate ester. This unique structure contributes to its potential biological activities, which have garnered attention in various fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is , and it contains a thiazole moiety with a sulfanylidene group that enhances its chemical reactivity and biological interactions. The presence of the methyl ester functional group improves solubility, making it suitable for biological applications.

1. Antimicrobial Properties

Compounds with thiazole rings have been widely studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through several assays, including DPPH radical scavenging and ABTS assays. Preliminary findings suggest that it possesses strong radical scavenging capabilities, which may be attributed to the thiazole ring's ability to donate electrons and stabilize free radicals.

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and inhibitors can be beneficial in treating hyperpigmentation disorders. In vitro studies have shown that this compound significantly inhibits tyrosinase activity, indicating its potential use in cosmetic formulations aimed at skin lightening.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [source] demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potent antibacterial properties comparable to established antibiotics.

Case Study: Antioxidant Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antioxidant activity was quantified using the DPPH assay, yielding an IC50 value of 25 µg/mL. This indicates a strong capacity for free radical scavenging, which could be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with other thiazole derivatives regarding their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| Methyl 4-thiazolidinecarboxylate | Thiazolidine ring | Antimicrobial | Lacks aromatic substitution |

| Methyl 5-(thiazol-2-yloxy)benzoate | Thiazole ether | Anticancer | Contains ether linkage |

| This compound | Thiazole ring + benzoate ester | Antimicrobial, Antioxidant | Unique sulfanylidene group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.